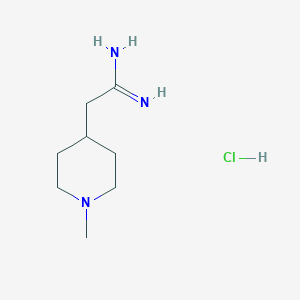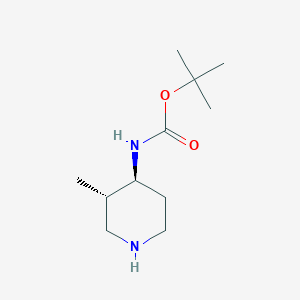
6-Trifluoromethyl-pyrazin-2-ol
Overview
Description
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-pyrazin-2-ol is not well understood, but it is believed to be related to its ability to form metal complexes. This compound can form stable complexes with various metal ions, such as copper, zinc, and iron. These metal complexes can then interact with biological molecules, such as enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been reported to inhibit the activity of copper-containing enzymes, such as tyrosinase and dopamine beta-hydroxylase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Trifluoromethyl-pyrazin-2-ol is its versatility. It can be used in various fields of research, such as organic synthesis, medicinal chemistry, and material science. This compound is also relatively easy to synthesize, and the reaction conditions can be optimized to improve the yield. However, one of the limitations of this compound is its toxicity. This compound has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.
Future Directions
There are several future directions for research on 6-Trifluoromethyl-pyrazin-2-ol. One area of interest is the development of new metal complexes of this compound for catalysis and material science. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion
In conclusion, this compound is a highly versatile compound that has various applications in scientific research. The synthesis of this compound can be achieved through several methods, and the yield can be improved by optimizing the reaction conditions. This compound can act as a ligand for metal complexes, and it has been used in catalysis, material science, and organic synthesis. This compound has also been shown to have various biochemical and physiological effects, such as inhibiting the activity of copper-containing enzymes and inducing apoptosis in cancer cells. While this compound has some limitations, such as its toxicity, the potential future directions for research on this compound are promising.
Scientific Research Applications
6-Trifluoromethyl-pyrazin-2-ol has been widely used in scientific research due to its unique properties. It can act as a ligand for metal complexes, which can be used in catalysis and material science. This compound can also be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKPQZDGROUDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




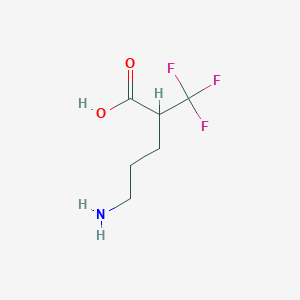
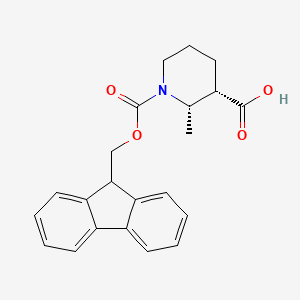
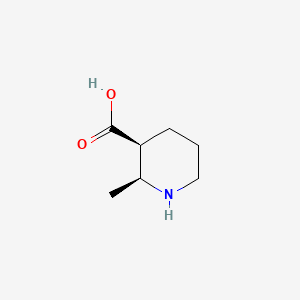
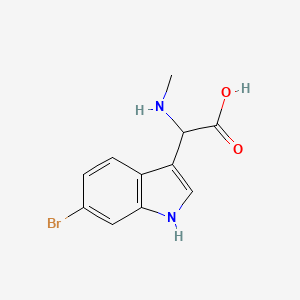
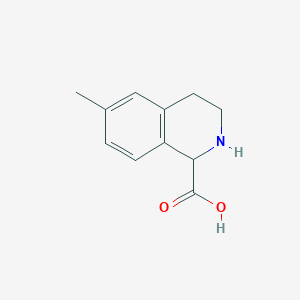
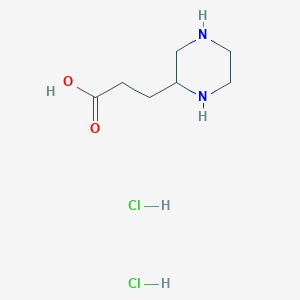

![2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester](/img/structure/B3365785.png)
![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)


